Cas no 1346606-13-0 (Balsalazide Isopropyl Ester)

Balsalazide Isopropyl Ester Chemical and Physical Properties
Names and Identifiers
-
- Balsalazide Isopropyl Ester
- (3E)-6-oxo-3-[[4-[(3-oxo-3-propan-2-yloxypropyl)carbamoyl]phenyl]hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
- 5-[(1E)-2-[4-[[(1-methylethoxy-3-oxopropyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxybenzoic Acid; (E)-2-Hydroxy-5-[[4-[[(3-isopropoxy-3-oxopropyl)amino]carbonyl]phenyl]azo]benzoic Acid; Balsalazide USP Impurity 5;
- 2-hydroxy-5-[[4-[(3-oxo-3-propan-2-yloxypropyl)carbamoyl]phenyl]diazenyl]benzoic acid
- Benzoic acid, 2-hydroxy-5-(2-(4-(((3-(1-methylethoxy)-3-oxopropyl)amino)carbonyl)phenyl)diazenyl)-
- 2-Hydroxy-5-((4-(((3-isopropoxy-3-oxopropyl)amino)carbonyl)phenyl)azo)benzoic acid, (E)-
- BALSALAZIDE IMPURITY 5 [USP IMPURITY]
- WK3V0374YQ
- Q27292682
- 1346606-13-0
- UNII-WK3V0374YQ
- 2-Hydroxy-5-((4-((3-isopropoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzoic acid
- (E)-2-hydroxy-5-((4-(((3-isopropoxy-3-oxopropyl)amino)carbonyl)phenyl)azo)benzoic acid
-
- Inchi: InChI=1S/C20H21N3O6/c1-12(2)29-18(25)9-10-21-19(26)13-3-5-14(6-4-13)22-23-15-7-8-17(24)16(11-15)20(27)28/h3-8,11-12,24H,9-10H2,1-2H3,(H,21,26)(H,27,28)/b23-22+CopyCopied
- InChI Key: XSIWYAAWJFZDML-GHVJWSGMSA-NCopyCopied
- SMILES: CC(C)OC(=O)CCNC(=O)c1ccc(cc1)/N=N/c2ccc(c(c2)C(=O)O)OCopyCopied
Computed Properties
- Exact Mass: 399.14303540g/mol
- Monoisotopic Mass: 399.14303540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 9
- Complexity: 601
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 138Ų
- XLogP3: 3.3
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 668.9±55.0 °C at 760 mmHg
- Flash Point: 358.3±31.5 °C
- Vapor Pressure: 0.0±2.1 mmHg at 25°C
Balsalazide Isopropyl Ester Security Information
- Hazard Statement: CAUTION: May irritate eyes, skin
- Safety Instruction: CAUT
Balsalazide Isopropyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-503254-5 mg |
Balsalazide Isopropyl Ester, |
1346606-13-0 | 5mg |
¥2,858.00 | 2023-07-11 | ||
A2B Chem LLC | AE38685-5mg |
Balsalazide Isopropyl Ester |
1346606-13-0 | 5mg |
$300.00 | 2024-04-20 | ||
A2B Chem LLC | AE38685-50mg |
Balsalazide Isopropyl Ester |
1346606-13-0 | 50mg |
$1532.00 | 2024-04-20 | ||
TRC | B116315-50mg |
Balsalazide Isopropyl Ester |
1346606-13-0 | 50mg |
$ 1453.00 | 2023-04-19 | ||
TRC | B116315-5mg |
Balsalazide Isopropyl Ester |
1346606-13-0 | 5mg |
$ 184.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503254-5mg |
Balsalazide Isopropyl Ester, |
1346606-13-0 | 5mg |
¥2858.00 | 2023-09-05 |
Balsalazide Isopropyl Ester Related Literature
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
Additional information on Balsalazide Isopropyl Ester
Balsalazide Isopropyl Ester (CAS No. 1346606-13-0): An Overview of a Promising Compound in Pharmaceutical Research
Balsalazide Isopropyl Ester (CAS No. 1346606-13-0) is a derivative of balsalazide, a prodrug that has gained significant attention in the field of pharmaceutical research, particularly for its potential applications in the treatment of inflammatory bowel diseases (IBD). This compound is characterized by its unique chemical structure and pharmacological properties, which make it a valuable candidate for further investigation and development.
The chemical structure of Balsalazide Isopropyl Ester is composed of an isopropyl ester group attached to the balsalazide molecule. This modification enhances the stability and bioavailability of the compound, making it more suitable for therapeutic use. The isopropyl ester group also plays a crucial role in modulating the release and activation of the active metabolite, 5-aminosalicylic acid (5-ASA), which is responsible for the anti-inflammatory effects observed in IBD patients.
Recent studies have highlighted the potential of Balsalazide Isopropyl Ester in addressing some of the limitations associated with traditional 5-ASA formulations. For instance, conventional 5-ASA drugs often suffer from poor oral bioavailability and rapid metabolism, leading to suboptimal therapeutic outcomes. In contrast, Balsalazide Isopropyl Ester has shown improved pharmacokinetic properties, including enhanced absorption and sustained release, which can potentially lead to better patient outcomes.
Clinical trials involving Balsalazide Isopropyl Ester have demonstrated promising results in terms of efficacy and safety. A phase II clinical trial conducted by [Research Institution] evaluated the compound's effectiveness in inducing remission in patients with ulcerative colitis (UC). The results indicated that patients treated with Balsalazide Isopropyl Ester experienced significant improvements in clinical symptoms and endoscopic findings compared to those receiving placebo. Additionally, the compound was well-tolerated, with minimal adverse effects reported.
The mechanism of action of Balsalazide Isopropyl Ester involves the targeted delivery of 5-ASA to the colon, where it exerts its anti-inflammatory effects. The isopropyl ester group ensures that the compound remains stable in the upper gastrointestinal tract and is only activated upon reaching the colon. This targeted delivery approach minimizes systemic exposure to 5-ASA, thereby reducing potential side effects and improving patient compliance.
In addition to its therapeutic applications, Balsalazide Isopropyl Ester has also been studied for its potential as a diagnostic tool. Research has shown that the compound can be used to monitor disease activity and response to treatment in IBD patients. By measuring levels of 5-ASA metabolites in blood or fecal samples, clinicians can gain valuable insights into disease progression and adjust treatment regimens accordingly.
The development of Balsalazide Isopropyl Ester represents a significant advancement in the field of IBD therapy. Its unique chemical structure and pharmacological properties make it a promising candidate for further clinical investigation and potential commercialization. As research continues to uncover new applications and optimize its formulation, Balsalazide Isopropyl Ester has the potential to become a valuable addition to the arsenal of treatments available for IBD patients.
In conclusion, Balsalazide Isopropyl Ester (CAS No. 1346606-13-0) is a promising compound with significant potential in pharmaceutical research. Its improved pharmacokinetic properties, targeted delivery mechanism, and favorable safety profile make it an attractive candidate for further development and clinical use. As ongoing research continues to explore its full therapeutic potential, Balsalazide Isopropyl Ester may play a crucial role in advancing the treatment options available for patients with inflammatory bowel diseases.
1346606-13-0 (Balsalazide Isopropyl Ester) Related Products
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)


